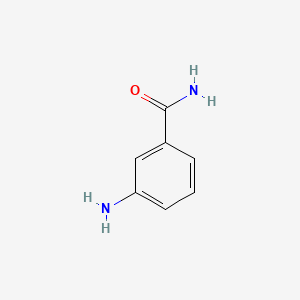
3-Aminobenzamide
Vue d'ensemble
Description
3-Aminobenzamide is an endogenous poly-ADP-ribosyltransferase inhibitor . It is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .
Synthesis Analysis
This compound can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . It has been used as a poly-(ADP-ribose) polymerase (PARP) inhibitor in various experimental studies .Molecular Structure Analysis
The molecular formula of this compound is C7H8N2O . Its molecular weight is 136.15 . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .Chemical Reactions Analysis
This compound enhances cell death, unscheduled DNA synthesis, and repair replication by interrupting the rejoining of DNA strand breaks induced by both ionizing radiations and several alkylating agents . It has an ability to inhibit the activity of nuclear enzyme poly (ADP-ribose) synthetase (PARS) .Physical And Chemical Properties Analysis
This compound is an off-white powder . Its density is 1.233g/cm^3 . It has a melting point of 115 to 116 °C and a boiling point of 329 °C .Applications De Recherche Scientifique
DNA Repair and Cellular Responses
Role in DNA Repair
3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is used to explore its regulatory role in DNA repair. Studies have shown paradoxical results depending on the concentration used, with lower concentrations appearing to reduce DNA break frequencies and higher concentrations increasing them. This indicates a complex relationship between this compound and DNA repair mechanisms (Cleaver et al., 1985).
Impact on Cellular Processes
At commonly used experimental concentrations, this compound can affect various cellular processes beyond its inhibition of poly(ADP-ribose) synthetase. These include influences on cell viability, glucose metabolism, and DNA synthesis, highlighting the multifaceted effects of this compound (Milam & Cleaver, 1984).
Cell Protection and Toxicity
Protection Against DNA Damage
this compound has been found to stimulate DNA repair in human lymphocytes while inhibiting it in other cell types, suggesting a cell-type specific protective effect against DNA damage (Bohr & Klenow, 1981).
Enhancing Effects on Toxicity
Studies have shown that this compound can enhance the toxic effects of certain substances like ethyl methanesulfonate in a dose-dependent manner, emphasizing its role in modulating cellular responses to external toxic agents (Lubet et al., 1984).
Cytoskeletal Impacts
- Effects on Cytoskeleton: this compound has been found to have an antiproliferative effect on certain carcinoma cells, with significant impacts on the cytoskeleton. This suggests its potential use in cancer research for understanding cell growth mechanisms and the development of new therapeutic approaches (Tiozzo et al., 1996).
Application in Cancer Research
Radiosensitization and Biodistribution
this compound has been studied as a radiosensitizer that inhibits DNA strand break repair. Its biodistribution and pharmacokinetics were assessed using fluorinated derivatives, providing insights into its potential application in cancer therapy (Brix et al., 2005).
Influence on Chemotherapy Toxicity
Research shows that this compound can potentiate the cytotoxicity of chemotherapy drugs like 6-mercaptopurine, suggesting its potential use in enhancing the effectiveness of cancer treatments (Moses et al., 1990).
Mécanisme D'action
Target of Action
The primary target of 3-Aminobenzamide is Poly (ADP-ribose) Polymerase (PARP) . PARP is a nuclear enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
This compound acts as an inhibitor of PARP . When oxidative or nitrosative stress causes DNA strand breaks, PARP is activated. This activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathway . When DNA damage occurs, PARP uses NAD+ to perform DNA repair. The inhibition of parp by this compound prevents the use of nad+ for dna repair . This action can lead to the accumulation of DNA damage and potentially cell death .
Pharmacokinetics
It is known that the compound is soluble in ethanol, dmso, and water
Result of Action
The inhibition of PARP by this compound can lead to various cellular effects. For instance, it can lead to the accumulation of DNA damage, which can potentially cause cell death . In addition, this compound has been shown to have protective effects against myocardial reperfusion injury and local inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, oxidative or nitrosative stress can trigger the activation of PARP, which this compound inhibits . Therefore, the presence of these stressors can influence the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and pH .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Analyse Biochimique
Biochemical Properties
3-Aminobenzamide plays a crucial role in biochemical reactions by inhibiting the activity of poly ADP ribose polymerase (PARP). PARP is responsible for the synthesis of poly ADP-ribose chains, which are essential for DNA repair and cellular stress responses . By inhibiting PARP, this compound prevents the depletion of nicotinamide adenine dinucleotide (NAD+), a substrate for PARP, thereby conserving cellular energy and preventing cell death . Additionally, this compound interacts with various biomolecules, including proteins involved in DNA repair and cell signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It enhances cell death and unscheduled DNA synthesis by interrupting the rejoining of DNA strand breaks induced by ionizing radiation and alkylating agents . This compound also influences cell signaling pathways by inhibiting the activity of nuclear enzyme poly ADP ribose synthetase (PARS), leading to reduced glycolysis, electron transport, and ATP formation . Furthermore, this compound has been shown to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in mouse embryonic fibroblast cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents the consumption of NAD+ and ATP, which are critical for cellular energy metabolism . By blocking PARP activity, this compound disrupts DNA repair processes, leading to the accumulation of DNA damage and subsequent cell death . Additionally, this compound has been shown to impair cell-to-cell conjugate formation by affecting the cytoskeleton .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and soluble in ethanol, DMSO, and water . Over time, this compound has been observed to prevent nitric oxide-induced apoptosis and exert antiproliferative effects by acting on the cytoskeleton . Long-term studies have shown that this compound can reduce inflammation by preventing neutrophil recruitment in cases of oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on myocardial ischemia and reperfusion injury in rats, this compound administered at 10 mg/kg significantly reduced myocardial infarct size and preserved myocardial ATP levels . Another study demonstrated that this compound at 10 mg/kg decreased tissue Evans Blue levels and attenuated damage in astrocytes and microvessels after focal cerebral ischemia in rats . High doses of this compound may lead to toxic effects, including cellular energetic depletion and necrosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to DNA repair and cellular stress responses. By inhibiting PARP, this compound affects the metabolism of NAD+ and ATP, leading to reduced glycolysis and electron transport . Additionally, low concentrations of this compound have been shown to stimulate angiogenesis by regulating the expression of urokinase-type plasminogen activator and matrix metalloprotease 2 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is known to interact with nuclear enzyme PARP, which is ubiquitously present in the nucleus . This interaction facilitates the localization and accumulation of this compound in the nucleus, where it exerts its inhibitory effects on DNA repair processes .
Subcellular Localization
This compound primarily localizes in the nucleus due to its interaction with PARP . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit PARP and disrupt DNA repair processes . The compound’s localization is also influenced by its ability to bind to specific targeting signals and undergo post-translational modifications .
Propriétés
IUPAC Name |
3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPDZHWVNUUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188922 | |
| Record name | 3-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Poly(ADP-ribosyl)transferase inhibitor, A 3 hr exposure to 1 mM H2O2 followed by 6 hr post-challenge growth in peroxide-free medium induces necrosis in U937 cells. Addition of the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide during recovery prevents necrosis and triggers apoptosis, as shown by the appearance of apoptotic bodies, extensive blebbing and formation of multimeric DNA fragments as well as 50 kb double stranded DNA fragments. Thus, the same initial damage can be a triggering event for both apoptotic and necrotic cell death. Furthermore, necrosis does not appear to be a passive response to overwhelming damage., Treatment with 3-aminobenzamide, known as an inhibitor of poly(ADP-ribose)polymerease, decreased the toxicity and covalent binding of the herbicide dichlobenil (2,6-dichlorobenzonitrile; 12 mg/kg; i.p.) in the mouse olfactory mucosa. In vitro studies showed that 3-aminobenzamide markedly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol which have previously been suggested to be mediated by a common form of cytochrome P450 (P450) in rat olfactory microsomes ... . Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of [3H]NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) in rat olfactory microsomes and slightly decreased the P450 2B1-dependent pentoxyresorufindealkylase activity in liver microsomes of phenobarbital-treated rats. The present results suggest that 3-aminobenzamide is also an inhibitor of P450 and that the lack of toxicity of dichlobenil in the olfactory mucosa of 3-aminobenzamide-treated mice is related to a decreased metabolic activation of dichlobenil at this site... ., ... Cll lines deficient in poly(ADP-ribose) synthesis due to deficiency in the enzyme poly(ADP-ribose) polymerase (PADPRP) or depletion of its substrate NAD+ overexpress GRP78. Furthermore, this overexpression of GRP78 is associated with the acquisition of resistance to topoisomerase II-directed drugs such as etoposide (VP-16) ... Thus, /the/ studies suggest that interference with NAD+-PADPRP metabolism could provide an important approach to (a) define pathways of GRP78 induction, (b) study the effect of GRP78 on other cellular processes, (c) elucidate the mechanism of GRP78-dependent resistance to topoisomerase II targeted drugs, and (d) modulate responses to chemotherapy in normal and tumor tissues. However, in the in vivo situation, it is impractical to interfere with NAD+-PADPRP metabolism by mutational inactivation of PADPRP or by depletion of its substrate NAD+. Therefore, ... several inhibitors of NAD+-PADPRP metabolism including 3-aminobenzamide, PD128763, and 6-aminonicotinamide /were examined/ for their ability to reproduce the results obtained with cell lines deficient in NAD+-PADPRP metabolism relative to the induction of GRP78 and subsequent development of resistance to VP-16. ... 6-aminoicotinamide treatment is highly effective in the induction of GRP78 and subsequent development of resistance to VP-16, whereas treatment with 3-aminobenzamide or PD128763 does not induce GRP78 and thus does not result in VP-16 resistance., For more Mechanism of Action (Complete) data for 3-AMINOBENZAMIDE (7 total), please visit the HSDB record page. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
3544-24-9 | |
| Record name | 3-Aminobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J365YF1YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115-116 °C | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1-29]. PARP is a nuclear enzyme that plays a role in various cellular processes, including DNA repair, cell death pathways, and inflammation.
ANone:
ANone: this compound is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting PARP. Its action involves binding to the enzyme and preventing its activity, rather than catalyzing a chemical reaction.
A: While computational chemistry approaches are valuable for drug discovery, the provided literature predominantly focuses on in vitro and in vivo experimental studies of this compound. A study specifically investigated the binding affinity of this compound to PARP using molecular docking simulations [].
A: A few studies have investigated structural analogs of this compound [, , ]. These studies highlight that modifications to the benzamide structure can significantly influence the compound's potency as a PARP inhibitor, as well as its effects on DNA synthesis and cell proliferation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



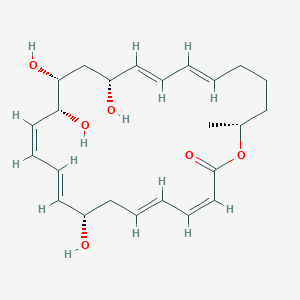
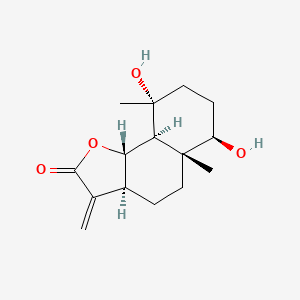
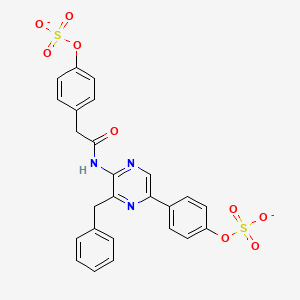
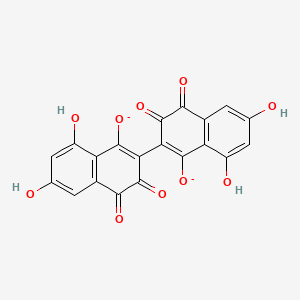

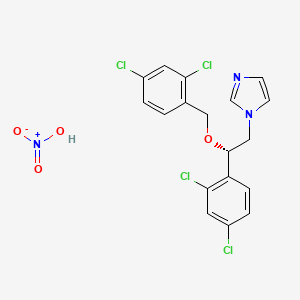
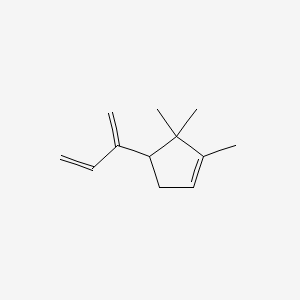



![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)